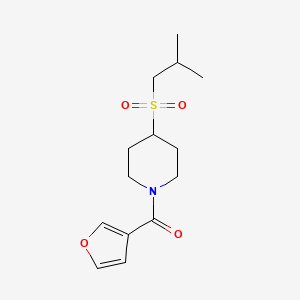

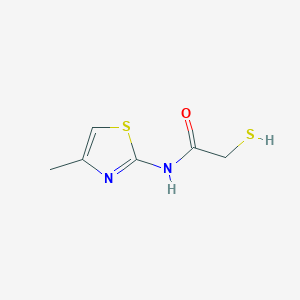

![molecular formula C17H18Cl3N3OS2 B2642815 N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride CAS No. 1216796-33-6](/img/structure/B2642815.png)

N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, and a carboxamide group. The presence of these groups suggests that it could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and thiophene rings, the introduction of the dichloro and dimethylamino groups, and the coupling of these components to form the final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzothiazole and thiophene rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the dichloro and dimethylamino groups might increase its polarity and solubility in water .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects against steel in acidic environments. For instance, certain benzothiazole derivatives demonstrated superior stability and higher efficiency in preventing steel corrosion compared to previously reported inhibitors. These compounds are thought to adsorb onto surfaces through both physical and chemical means, providing a protective layer against corrosion. The effectiveness of these inhibitors was assessed using techniques like electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods, with their molecular interactions further analyzed through quantum chemical parameters using the density functional theory (DFT) method (Hu et al., 2016).

Heterocyclic Compound Synthesis

Benzothiazole and thiophene derivatives serve as key intermediates in the synthesis of a diverse range of structurally varied compounds. For example, ketonic Mannich bases derived from acetylthiophene have been used as starting materials in alkylation and ring closure reactions, leading to the generation of a structurally diverse library of compounds. This showcases the versatility of these derivatives in facilitating the synthesis of novel molecules with potential applications across various fields of chemistry and pharmacology (Roman, 2013).

Antibacterial Activity

Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The design and synthesis of novel compounds involving benzothiazole nuclei have led to the identification of molecules displaying promising antibacterial activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of benzothiazole and thiophene derivatives in contributing to the development of new antibacterial agents (Palkar et al., 2017).

Material Synthesis and Characterization

The chemical versatility of thiophene and benzothiazole derivatives extends to material science, where these compounds are employed in the synthesis and characterization of novel materials with potential applications in electronics, corrosion inhibition, and as ligands in coordination chemistry. For instance, the synthesis of rhenium and technetium complexes with tridentate ligands derived from benzothiazole showcases the application of these derivatives in creating compounds with specific electronic and structural properties (Huy et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,5-dichloro-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3OS2.ClH/c1-21(2)8-5-9-22(16(23)11-10-14(18)25-15(11)19)17-20-12-6-3-4-7-13(12)24-17;/h3-4,6-7,10H,5,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDYJSVAIJVQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(SC(=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

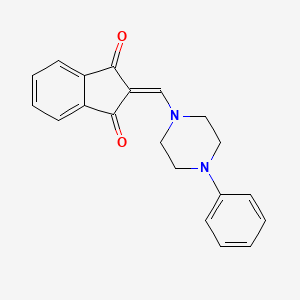

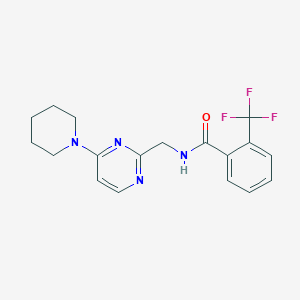

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)

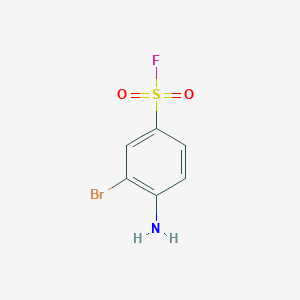

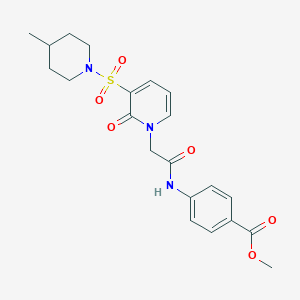

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

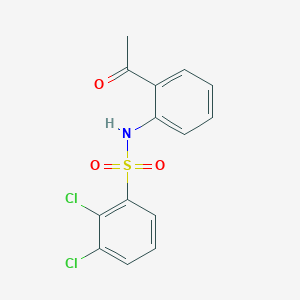

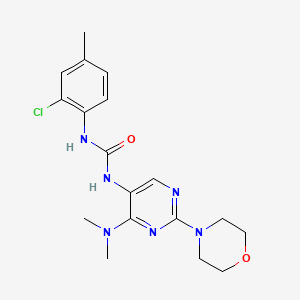

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)

![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)

![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)